molecular formula C18H32O3Si4 B1352684 Tris(vinyldimethylsiloxy)phenylsilane CAS No. 60111-47-9

Tris(vinyldimethylsiloxy)phenylsilane

Cat. No. B1352684
CAS RN: 60111-47-9
M. Wt: 408.8 g/mol
InChI Key: XYVYGTWMOAIWOG-UHFFFAOYSA-N
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Description

Tris(vinyldimethylsiloxy)phenylsilane, also known by its IUPAC name tris[[ethenyl(dimethyl)silyl]oxy]-phenylsilane, is a chemical compound with the molecular formula C18H32O3Si4 . It is mainly utilized as a chemical intermediate for the synthesis of silicone compositions . It can be used for the preparation of optical material or used in the semiconductor and electronics industry .


Molecular Structure Analysis

The molecular structure of Tris(vinyldimethylsiloxy)phenylsilane is represented by the formula C18H32O3Si4 . Its molecular weight is 408.8 g/mol . The InChI code for this compound is 1S/C18H32O3Si4/c1-10-22(4,5)19-25(20-23(6,7)11-2,21-24(8,9)12-3)18-16-14-13-15-17-18/h10-17H,1-3H2,4-9H3 .


Physical And Chemical Properties Analysis

Tris(vinyldimethylsiloxy)phenylsilane is a liquid . It has a molecular weight of 408.8 g/mol . The compound has a computed hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 10 .

Scientific Research Applications

Surfactant Behavior and Micellization

Tris(vinyldimethylsiloxy)phenylsilane has been studied for its surfactant behavior. Chen and Tan (2020) synthesized and confirmed various trisiloxane surfactants, including bis(vinyldimethylsiloxy)methylsilylpropyl-imidazolium chloride, through techniques like NMR and mass spectrometry. They explored the micellization behavior of these compounds, finding that the critical micelle concentration values varied with the hydrophobicity of the siloxane groups and the cationic head groups. This research highlights the potential of tris(vinyldimethylsiloxy)phenylsilane derivatives in surfactant applications (Chen & Tan, 2020).

Polymer Synthesis and Study

Shapkin et al. (1989) researched the synthesis of three-dimensional polymers using tris-(3-chlorosulphenyl-2,4-pentadionates) of various metals with vinylsiloxane, a compound related to tris(vinyldimethylsiloxy)phenylsilane. They succeeded in obtaining crosslinked polyorganosiloxanes, providing insights into creating polymers with metal-tris-(3-chlorethylthio-2,4-pentanodionate) fragments in their backbone. This study opens up possibilities for the use of tris(vinyldimethylsiloxy)phenylsilane derivatives in innovative polymer synthesis (Shapkin, Svistunov & Shapkina, 1989).

Photoinitiation in Polymerization

Semenov et al. (1990) found that organopolysilanes, including trisilanes with structures similar to tris(vinyldimethylsiloxy)phenylsilane, are effective photoinitiators for the polymerization of vinyl-containing siloxane rubbers. Their research demonstrates the utility of such compounds in the photocuring process of polymers, suggesting potential applications in materials science and engineering (Semenov, Cherepennikova, Artemicheva & Razuvaev, 1990).

Organic Electroluminescence Devices

Research by Shu and Jing-Cu (2008) on conducting polymer polydimethylsiloxane (PDMS) for organic electroluminescence devices indirectly highlights the potential of tris(vinyldimethylsiloxy)phenylsilane-related compounds in the field of organic electronics. They investigated the preparation of an electrode consisting of a SiC thin film and PDMS, leading to insights into the conductivity and device properties in organic semiconductors. This research suggests the relevance of tris(vinyldimethylsiloxy)phenylsilane derivatives in the development of high-performance electrodes for organic electronic applications (Shu & Jing-Cu, 2008).

Safety And Hazards

When handling Tris(vinyldimethylsiloxy)phenylsilane, it is advised to avoid all eye and skin contact and not to breathe vapor and mist. Use only in well-ventilated areas . Wash contaminated clothing before reuse. Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work .

properties

IUPAC Name

tris[[ethenyl(dimethyl)silyl]oxy]-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3Si4/c1-10-22(4,5)19-25(20-23(6,7)11-2,21-24(8,9)12-3)18-16-14-13-15-17-18/h10-17H,1-3H2,4-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVYGTWMOAIWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C=C)O[Si](C1=CC=CC=C1)(O[Si](C)(C)C=C)O[Si](C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975539
Record name 1,5-Diethenyl-3-{[ethenyl(dimethyl)silyl]oxy}-1,1,5,5-tetramethyl-3-phenyltrisiloxane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(vinyldimethylsiloxy)phenylsilane

CAS RN

60111-47-9
Record name 1,5-Diethenyl-3-[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyltrisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60111-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((Dimethylvinylsilyl)oxy)-1,1,5,5-tetramethyl-3-phenyl-1,5-divinyltrisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060111479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Diethenyl-3-{[ethenyl(dimethyl)silyl]oxy}-1,1,5,5-tetramethyl-3-phenyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(dimethylvinylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl-1,5-divinyltrisiloxane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tris(vinyldimethylsiloxy)phenylsilane
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Citations

For This Compound
1
Citations
S Clarke, KAT Nguyen, E Markovic, N Trout… - 2017 - Wiley Online Library
This paper details Australian commercial and academic silicon research. Areas of interest include silicon metal, polysiloxane polymers, copolymers, cyclics, emulsions, microemulsions, …
Number of citations: 4 onlinelibrary.wiley.com

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